N,N-Dipropyl-2-propyn-1-amine
Overview
Description
“N,N-Dipropyl-2-propyn-1-amine” is a chemical compound123. However, there is limited information available about this specific compound. It’s important to note that the information might be under different names or closely related compounds.
Synthesis Analysis
The synthesis of amines like “N,N-Dipropyl-2-propyn-1-amine” can involve several methods4. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide formed, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements4.
Molecular Structure Analysis
The molecular structure of “N,N-Dipropyl-2-propyn-1-amine” is not directly available. However, related compounds such as “2-Propyn-1-amine, N,N-dimethyl-” have a molecular weight of 83.13171.Chemical Reactions Analysis
Specific chemical reactions involving “N,N-Dipropyl-2-propyn-1-amine” are not readily available. However, amines in general can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid.Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N-Dipropyl-2-propyn-1-amine” are not directly available. However, a related compound, “1-Propanamine, N,N-dipropyl-”, is a water-white liquid, less dense than water, and may be mildly toxic by ingestion and inhalation2. It has a flash point near 125°F and is used as a solvent2.Scientific Research Applications
Synthesis and Structural Characterization
- Scientific Field: Chemistry, specifically X-ray Crystallography .
- Summary of Application: This compound was synthesized and its structure was characterized using single-crystal X-ray diffraction .
- Methods of Application: The compound was prepared by the reaction of N,N,N´,N´-tetramethyl-1,2-ethylenediamine and the corresponding 1-halopropane . The structures of the compounds were characterized by single-crystal X-ray diffraction .
- Results or Outcomes: The crystal structures of the salts consist of discrete dications and halide anions . The packing in the compound consists of layers of cations with the chloride anions and water molecules forming hydrogen-bonded chains between the cation layers . In the dibromide salt, the strongest H· · ·Br hydrogen bonds link the cations and anions into double-stranded chains .
Carbon Capture and Utilisation
- Scientific Field: Environmental Science and Engineering .
- Summary of Application: Amine and polyamine-based materials are being developed to capture CO2 from dilute sources and convert it into higher-value products .
- Methods of Application: These materials are used as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction . The specific methods of application would depend on the exact nature of the amine-based material and the specific CO2 source .
- Results or Outcomes: The use of amine-based materials for carbon capture and utilisation is still an ongoing area of research, and specific results or outcomes would depend on the exact nature of the experiments conducted .
Non-nucleophilic Base in Organic Chemistry
- Scientific Field: Organic Chemistry .
- Summary of Application: N,N-Diisopropylethylamine, a similar compound, is used in organic chemistry as a non-nucleophilic base . It is commonly abbreviated as DIPEA, DIEA, or i-Pr2NEt .
- Methods of Application: DIPEA is a sterically hindered organic base that is commonly employed as a proton scavenger . Thus, like 2,2,6,6-tetramethylpiperidine and triethylamine, DIPEA is a good base but a poor nucleophile .
- Results or Outcomes: The three alkyl groups on the nitrogen atom create steric hindrance, so only small electrophiles such as protons can react with the nitrogen lone pair .
Safety And Hazards
Specific safety and hazard information for “N,N-Dipropyl-2-propyn-1-amine” is not readily available. However, it’s important to handle all chemical compounds with care, using personal protective equipment, and ensuring adequate ventilation5.
Future Directions
The future directions for “N,N-Dipropyl-2-propyn-1-amine” are not readily available in the searched resources. However, it’s worth noting that amines and their derivatives are widely used in the pharmaceutical industry, and ongoing research continues to explore their potential applications.
Please note that the information provided is based on the available resources and may not be fully comprehensive or completely accurate for “N,N-Dipropyl-2-propyn-1-amine”. For more detailed information, further research in scientific literature and databases is recommended.
properties
IUPAC Name |
N-propyl-N-prop-2-ynylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-4-7-10(8-5-2)9-6-3/h1H,5-9H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTMKPWGJILFFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212610 | |
Record name | N,N-Dipropyl-2-propyn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dipropyl-2-propyn-1-amine | |
CAS RN |
6323-79-1 | |
Record name | N,N-Dipropyl-2-propyn-1-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6323-79-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dipropyl-2-propyn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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